![molecular formula C22H21N5O B2606868 5-METHYL-N-PHENYL-7-[(1E)-1-PHENYLPROP-1-EN-2-YL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE CAS No. 941943-63-1](/img/structure/B2606868.png)
5-METHYL-N-PHENYL-7-[(1E)-1-PHENYLPROP-1-EN-2-YL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE
Overview
Description
5-METHYL-N-PHENYL-7-[(1E)-1-PHENYLPROP-1-EN-2-YL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound belonging to the class of triazolopyrimidines
Mechanism of Action
Target of Action
1,2,4-triazolo[1,5-a]pyrimidines are known to interact with a variety of enzymes and receptors in the biological system, showing versatile biological activities .
Mode of Action
The interaction of 1,2,4-triazolo[1,5-a]pyrimidines with their targets can lead to changes in the function of these targets, affecting the biological processes they are involved in .
Biochemical Pathways
The exact biochemical pathways affected by 1,2,4-triazolo[1,5-a]pyrimidines can vary depending on the specific compound and its targets. They are known to be involved in a wide range of biological activities .
Pharmacokinetics
The ADME properties of 1,2,4-triazolo[1,5-a]pyrimidines can also vary depending on the specific compound. For example, one study found that a certain triazolo[1,5-a]pyrimidine derivative had an oral bioavailability of 51% in rats .
Result of Action
The molecular and cellular effects of 1,2,4-triazolo[1,5-a]pyrimidines’ action can include changes in enzyme activity, receptor signaling, and other cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1,2,4-triazolo[1,5-a]pyrimidines .
Biochemical Analysis
Biochemical Properties
5-METHYL-N-PHENYL-7-[(1E)-1-PHENYLPROP-1-EN-2-YL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their catalytic functions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell cycle regulation, apoptosis, and stress response . Additionally, it can modulate cellular metabolism by influencing the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic functions . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to changes in its biological activity . Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular function, including changes in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as enhancing cellular function and promoting cell survival . At high doses, it can cause toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . This compound can modulate the activity of key metabolic enzymes, thereby altering the flow of metabolites through different pathways . Additionally, it can affect the levels of specific metabolites, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes by active or passive mechanisms, and it can bind to specific proteins that facilitate its distribution within the cell . The localization and accumulation of this compound within different cellular compartments can influence its biological activity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific compartments or organelles within the cell by targeting signals or post-translational modifications . The localization of this compound within different subcellular compartments can influence its interactions with biomolecules and its overall biological activity .
Preparation Methods
The synthesis of 5-METHYL-N-PHENYL-7-[(1E)-1-PHENYLPROP-1-EN-2-YL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the triazole and pyrimidine precursors. Common synthetic routes include:
Cyclization Reactions: The formation of the triazole ring can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Condensation Reactions: The pyrimidine ring is often synthesized via condensation reactions between amidines and β-dicarbonyl compounds.
Coupling Reactions: The final compound is obtained by coupling the triazole and pyrimidine intermediates under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of automated reactors and continuous flow systems to scale up the production process.
Chemical Reactions Analysis
5-METHYL-N-PHENYL-7-[(1E)-1-PHENYLPROP-1-EN-2-YL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
5-METHYL-N-PHENYL-7-[(1E)-1-PHENYLPROP-1-EN-2-YL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar compounds to 5-METHYL-N-PHENYL-7-[(1E)-1-PHENYLPROP-1-EN-2-YL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE include other triazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and enzyme inhibition capabilities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied for its biological activities and potential therapeutic applications.
1,2,4-Triazole-containing scaffolds: Widely used in drug discovery and development due to their diverse biological activities.
These compounds share structural similarities with this compound but differ in their specific substituents and functional groups, which contribute to their unique properties and applications.
Properties
IUPAC Name |
5-methyl-N-phenyl-7-[(E)-1-phenylprop-1-en-2-yl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O/c1-15(13-17-9-5-3-6-10-17)20-19(16(2)25-22-23-14-24-27(20)22)21(28)26-18-11-7-4-8-12-18/h3-14,20H,1-2H3,(H,26,28)(H,23,24,25)/b15-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGJYTVUQLRNBJ-FYWRMAATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C(=CC3=CC=CC=C3)C)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=NC=N2)N1)/C(=C/C3=CC=CC=C3)/C)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-(5-phenylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2606786.png)

![ethyl 3-(1,3-benzothiazol-2-yl)-7-[(4-chlorobutanoyl)oxy]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2606788.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B2606789.png)
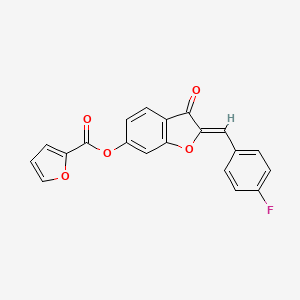
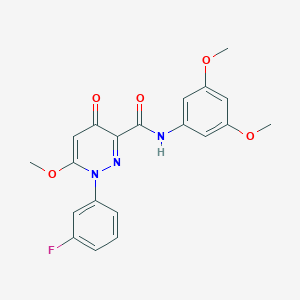
![N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2606792.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B2606794.png)
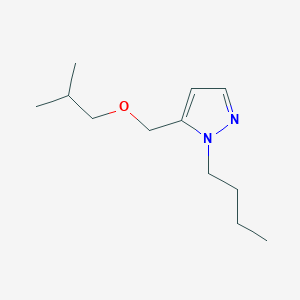
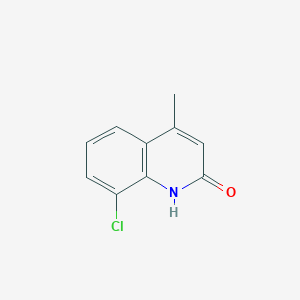
methyl]piperidine-4-carboxamide](/img/structure/B2606800.png)
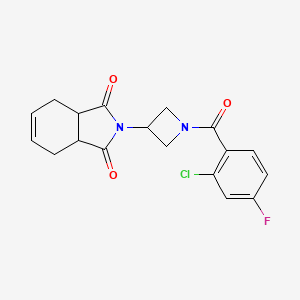
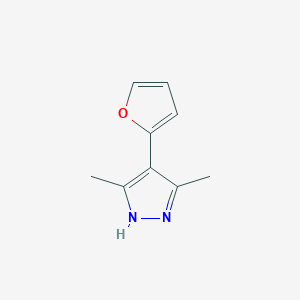
![2-(4-chlorophenoxy)-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide](/img/structure/B2606806.png)
